2-(4-methylphenoxy)-N-(3-nitrophenyl)acetamide
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Overview
Description
2-(4-methylphenoxy)-N-(3-nitrophenyl)acetamide is an organic compound with the molecular formula C15H14N2O4 It is characterized by the presence of a 4-methylphenoxy group and a 3-nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-(3-nitrophenyl)acetamide typically involves the reaction of 4-methylphenol with 2-bromoacetyl bromide to form 2-(4-methylphenoxy)acetyl bromide. This intermediate is then reacted with 3-nitroaniline under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-methylphenoxy)-N-(3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenoxy group can engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)-N-(3-chlorophenyl)acetamide
- 2-(4-methylphenoxy)-N-(3-bromophenyl)acetamide
- 2-(4-methylphenoxy)-N-(3-fluorophenyl)acetamide
Uniqueness
2-(4-methylphenoxy)-N-(3-nitrophenyl)acetamide is unique due to the presence of both a nitro group and a phenoxy group, which confer distinct chemical reactivity and biological activity. The nitro group can undergo redox reactions, while the phenoxy group can participate in various substitution reactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C15H14N2O4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H14N2O4/c1-11-5-7-14(8-6-11)21-10-15(18)16-12-3-2-4-13(9-12)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
InChI Key |
KBPWDKUYMZXQRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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